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molecular formula C18H25F3N2O3 B8467754 t-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate

t-Butyl 4-(1-methylpiperidine-4-yloxy)-3-(trifluoromethyl)phenylcarbamate

Cat. No. B8467754
M. Wt: 374.4 g/mol
InChI Key: OTLZOCGSBFCTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999973B2

Procedure details

4-(1-Methylpiperidine-4-yloxy)-3-(trifluoromethyl)benzoic acid (200 mg, 0.659 mmol) was dissolved in t-BuOH (6 mL) and then DPPA (0.21 mL, 0.989 mmol) and TEA (0.14 mL, 0.989 mmol) was added thereto. The reaction mixture was stirred at 90° C. for 23 hours, cooled to room temperature, and sat. NaHCO3 solution was added thereto. The aqueous layer was washed with ethyl acetate, and the combined organic layer was dried with Na2SO4, filtered and concentrated. The resulting mixture was purified by silica gel chromatography (DCM/MeOH=10/1) to obtain the title compound (82 mg, 45%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.21 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([O:8][C:9]2[CH:17]=[CH:16][C:12](C(O)=O)=[CH:11][C:10]=2[C:18]([F:21])([F:20])[F:19])[CH2:4][CH2:3]1.C1C=CC(P([N:36]=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1.[C:39]([O-:42])(O)=[O:40].[Na+].[CH3:44][C:45](O)([CH3:47])[CH3:46]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([O:8][C:9]2[CH:17]=[CH:16][C:12]([NH:36][C:39](=[O:40])[O:42][C:45]([CH3:47])([CH3:46])[CH3:44])=[CH:11][C:10]=2[C:18]([F:19])([F:20])[F:21])[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CN1CCC(CC1)OC1=C(C=C(C(=O)O)C=C1)C(F)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
CC(C)(C)O
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
TEA
Quantity
0.14 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by silica gel chromatography (DCM/MeOH=10/1)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CN1CCC(CC1)OC1=C(C=C(C=C1)NC(OC(C)(C)C)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 82 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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